N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
CAS No.: 477869-02-6
Cat. No.: VC4341145
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477869-02-6 |
|---|---|
| Molecular Formula | C19H14ClN3O2S |
| Molecular Weight | 383.85 |
| IUPAC Name | N'-(3-chlorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |
| Standard InChI | InChI=1S/C19H14ClN3O2S/c1-23-15-8-3-2-7-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-5-4-6-12(20)9-11/h2-10H,1H3,(H,21,24)(H,22,25) |
| Standard InChI Key | ICTFCVAMQXFUHL-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Introduction
N'-(3-Chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a synthetic organic compound that belongs to the class of carbohydrazides. It is characterized by its complex molecular structure, which includes a thieno[2,3-b]indole core, a 3-chlorobenzoyl group, and a carbohydrazide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique chemical properties.
Synthesis
The synthesis of N'-(3-Chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves several steps. First, the thieno[2,3-b]indole core is synthesized using methods such as the base-mediated [3 + 2]-annulation of indoline-2-thione with appropriate adducts . Once the core is established, it can be further functionalized by reacting it with 3-chlorobenzoyl chloride in the presence of a suitable base to form the desired carbohydrazide derivative.
Research Findings
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